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Tirofiban hydrochloride solution stability and long-term storage

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Compound of Interest		
Compound Name:	Tirofiban hydrochloride	
Cat. No.:	B156045	Get Quote

Technical Support Center: Tirofiban Hydrochloride Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of **tirofiban hydrochloride** solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Tirofiban Hydrochloride** solution?

A1: For optimal stability, **tirofiban hydrochloride** solutions should be stored under specific conditions. Premixed, ready-to-use infusion solutions should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15-30°C (59-86°F).[1] It is crucial to protect the solution from light and freezing.[1] For **tirofiban hydrochloride** dissolved in a solvent, recommended storage is -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[2]

Q2: What is the shelf life of a commercial Tirofiban Hydrochloride infusion solution?

A2: Commercially available **tirofiban hydrochloride** solution for infusion in bags has a shelf life of 30 months when stored under the recommended conditions.[3] Once the container is







opened, it should be used immediately from a microbiological perspective.[3] If immediate use is not possible, the diluted solution for infusion can be stored for up to 24 hours at 2-8°C, provided the dilution was performed under controlled and validated aseptic conditions.[4]

Q3: What factors can lead to the degradation of Tirofiban Hydrochloride in solution?

A3: **Tirofiban hydrochloride** is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades when exposed to UVA light and acidic conditions.[5][6][7][8] However, it is relatively stable under oxidative stress (30% H₂O₂ for 24 hours) and thermal stress (75°C for 24 hours).[5][6][7][8] It is also important to avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[2]

Q4: Is Tirofiban Hydrochloride solution compatible with common intravenous (IV) fluids?

A4: Yes, **tirofiban hydrochloride** is compatible with several common IV fluids. It is stable in 0.9% sodium chloride injection and 5% dextrose injection.[9][10][11]

Q5: Are there any known incompatibilities with other drugs during Y-site administration?

A5: **Tirofiban hydrochloride** is incompatible with diazepam, with immediate precipitation observed upon mixing.[3][9] However, it has been found to be compatible with a range of other drugs, including atropine sulfate, dobutamine, dopamine, epinephrine HCl, furosemide, heparin, lidocaine, midazolam HCl, morphine sulfate, nitroglycerin, potassium chloride, propranolol HCl, and famotidine injection.[3][9]

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Action(s)
Precipitation or visible particles in the solution.	- Incompatibility with a co- administered drug (e.g., diazepam).[9] - pH shift outside the stable range (pH 5.5-6.5).[10][12] - Freezing of the solution.[1]	- Immediately discontinue use Verify compatibility of all co- administered drugs.[3][9] - Do not administer tirofiban and diazepam in the same intravenous line.[3] - Ensure the solution has not been frozen during storage or transport.[1]
Discoloration of the solution.	- Exposure to light (photodegradation).[5][6][8] - Chemical degradation due to improper storage or contamination.	 Discard the solution Always store tirofiban hydrochloride solutions protected from light. [1] - Review storage conditions to ensure they meet recommendations.
Reduced therapeutic effect.	- Degradation of the active pharmaceutical ingredient (API) Improper dilution or dosage calculation.	- Verify the expiration date of the solution Assess storage conditions for any deviations from the recommendations Re-verify all dilution and dosage calculations.

Data Summary Tables

Table 1: Recommended Storage Conditions for Tirofiban Hydrochloride Solution



Formulation	Temperature	Duration	Additional Notes
Premixed Infusion Solution	25°C (77°F) (Excursions permitted to 15-30°C)	30 months[3]	Protect from light and do not freeze.[1]
In Solvent	-80°C	6 months[2]	Sealed storage, away from moisture.[2]
In Solvent	-20°C	1 month[2]	Sealed storage, away from moisture.[2]
Diluted for Infusion (after opening)	2-8°C	24 hours[4]	Use immediately is preferred. Aseptic conditions are required for storage. [4]

Table 2: Summary of Forced Degradation Studies on Tirofiban Hydrochloride

Stress Condition	Observation	Reference
Acid Hydrolysis (1 M HCl, 2h)	Degradation observed.	[5][8]
Basic Hydrolysis (1 M NaOH, 8h)	Degradation observed (14.39% in 8h).	[8]
Oxidative Stress (30% H ₂ O ₂ , 24h)	Practically stable.	[5][6][7][8]
Thermal Stress (75°C, 24h)	Practically stable.	[5][6][7][8]
Photolytic Stress (UVA light, 1h)	Degradation observed (11.07% decrease).	[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Tirofiban Hydrochloride

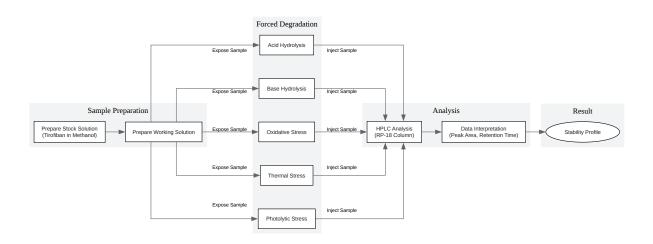


This protocol is based on a validated method for determining the stability of **tirofiban hydrochloride** and its impurities.[5][6]

- Objective: To quantify tirofiban hydrochloride and its degradation products.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - Column: RP-18 (250 mm x 4.6 mm; 5 μm).[5][6]
 - Mobile Phase: A gradient mixture of 0.1% triethylamine (acidified to pH 5.5 with phosphoric acid) and acetonitrile.[5][6]
 - Flow Rate: 1 mL/min.[5][6]
 - Detection Wavelength: 226 nm.[5]
 - Injection Volume: 20 μL.
- Procedure:
 - Prepare stock solutions of tirofiban hydrochloride and any known impurities in methanol.
 [5]
 - Prepare working solutions by diluting the stock solutions in the mobile phase.
 - Subject the tirofiban hydrochloride solution to forced degradation conditions as outlined in Table 2.
 - Inject the samples into the HPLC system.
 - Analyze the resulting chromatograms to determine the retention times and peak areas of tirofiban and any degradation products.

Visualizations





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Caption: Workflow for Forced Degradation Stability Testing.





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